Natural Red 25

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Natural Red 25, also known as brazilein, is a red dye extracted from the wood of the Caesalpinia sappan tree. The extraction process involves immersing dry wood chips in water at a specific ratio and heating them to various temperatures to obtain the dye. This natural dye has applications in various industries, including textiles, where its color fastness properties are of particular interest .

Synthesis Analysis

The synthesis of this compound is achieved through the extraction from Caesalpinia sappan linn wood chips. The process is conducted at different temperatures ranging from 70 to 100°C for a duration of three hours. The ratio of wood chips to water used in the extraction is 6:1, and the procedure is carried out in a 150-liter reactor. This method allows for the production of the dye, which is then characterized for its absorbance spectra and functional groups .

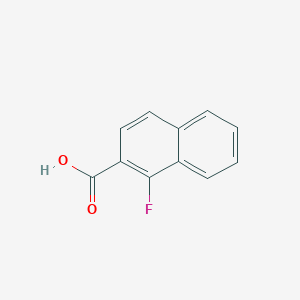

Molecular Structure Analysis

The molecular structure of this compound is characterized using Fourier transform infrared spectroscopy, which helps in identifying the functional groups present in the dye. The absorbance spectra measured by ultra-violet-visible spectroscopy indicate a peak at a wavelength of 538-540 nm, which is characteristic of the complex bond of brazilein. It is also noted that the extraction temperature can alter the functional groups of brazilein, suggesting that the molecular structure can be influenced by the synthesis conditions .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving this compound, the analysis of its functional groups through spectroscopic methods suggests that it has a complex molecular structure capable of interacting with various substrates. This complexity is indicative of potential chemical reactivity, which could be further explored in studies focusing on the dye's applications and interactions with different materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are partly elucidated by its color fastness towards cotton fabrics, which is assessed according to Indonesian national standards. The dye's absorbance peak and its functional groups contribute to its color properties and its interaction with textile materials. The basic production cost of the dye is also considered in the study, which is an important factor for its commercial application .

In addition to the properties analyzed in the synthesis and characterization study, solid-state nuclear magnetic resonance (NMR) techniques, such as rotational-echo double-resonance (REDOR), could be applied to further investigate the physical and chemical properties of this compound. REDOR NMR is particularly useful for studying the binding structure of natural products in non-crystalline and insoluble biological matrices, which could provide deeper insights into the dye's interactions at the atomic level .

Applications De Recherche Scientifique

1. Photoelectric Properties in Solar Cells

Natural Red 25 has been studied for its potential in solar cell applications. An investigation into its spectral, electronic structure, and photoelectric properties under different pH values revealed insights into its performance in solar cells. Theoretical calculations and experimental data, including current-voltage characteristics and molecular geometry, were explored to understand its effectiveness in this domain (Ren, Zhang, Luo, Song, & Li, 2017).

2. Microbial Community Response to Sunlight Catalysis

Research involving natural red soil, which contains this compound, focused on the impact of semiconductor photocatalysis of iron-bearing minerals on microbial communities. This study used techniques like polymerase chain reaction and degeneration gradient gel electrophoresis (PCR-DGGE) to analyze changes in microbial communities under different light conditions. The response of these communities to exogenous electrons was a key aspect of this research, highlighting the potential environmental implications of this compound in soil ecosystems (An-huai, 2011).

3. Role in Detecting Plant Stress Responses to Gas Leaks

A study on the hyperspectral features in the red-edge region tested this compound as an index for plant stress responses to soil oxygen depletion. This research aimed to establish a warning system for natural gas leakage detection based on spectral responses of plants affected by such leaks. Findings suggested that changes in the red-edge ratios could indicate stress responses in plants, potentially serving as an early warning signal for gas leaks (Smith, Steven, & Colls, 2004).

4. Enhancing Power Conversion Efficiency in Solar Cells

A significant application of this compound is in improving the power conversion efficiency of dye-sensitized solar cells. Research combining natural red dyes (such as those derived from beetroot) with other dyes demonstrated enhanced efficiency. The combination of these dyes resulted in wider absorption spectra and higher absorbance, thereby boosting the overall performance of the solar cells (Bashar et al., 2019).

Mécanisme D'action

Target of Action

Natural Red 25, also known as Prodigiosin , is a red pigment produced by Serratia marcescens . It has been found to possess inherent anticancer characteristics, showing interesting antitumor activities in different cancers such as breast and gastric cancers . The primary targets of this compound are various immune cells in the tumor microenvironment (TME), such as T and B lymphocytes, tumor-associated macrophages (TAMs), natural killer (NK) cells, tumor-associated dendritic cells (TADCs), and myeloid-derived suppressor cells (MDSCs) .

Mode of Action

The mode of action of this compound involves modulating and reprogramming the metabolism of the various immune cells in the TME . By interacting with these cells, it can potentially introduce itself as an immunomodulator in cancer therapy . This interaction leads to changes in the immune response, which can have a significant impact on the progression of cancer.

Biochemical Pathways

It is known that it affects the metabolism of various immune cells in the tme . This can lead to downstream effects such as changes in immune response and potential antitumor activities.

Result of Action

The result of this compound’s action is its potential antitumor activities in different cancers . By modulating and reprogramming the metabolism of various immune cells in the TME, it can potentially alter the immune response and inhibit tumor growth .

Propriétés

IUPAC Name |

7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid;7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid;3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid;3,6,8-trihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO12.C25H17NO13.C24H16O12.C16H10O7/c1-8(28)27-5-4-9-2-3-12(29)10(6-9)15-22(33)19-18(24(35)23(15)34)20(31)11-7-13(30)16(25(36)37)17(26(38)39)14(11)21(19)32;26-9(23(34)35)4-6-1-2-10(27)7(3-6)13-20(31)17-16(22(33)21(13)32)18(29)8-5-11(28)14(24(36)37)15(25(38)39)12(8)19(17)30;25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29;1-5-11-8(4-10(19)12(5)16(22)23)14(20)7-2-6(17)3-9(18)13(7)15(11)21/h2-3,6-7,29-30,33-35H,4-5H2,1H3,(H,27,28)(H,36,37)(H,38,39);1-3,5,9,27-28,31-33H,4,26H2,(H,34,35)(H,36,37)(H,38,39);1-2,5-6,25-27,30-32H,3-4H2,(H,33,34)(H,35,36);2-4,17-19H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZUCVGMNQGGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O.CC(=O)NCCC1=CC(=C(C=C1)O)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O.C1=CC(=C(C=C1CCO)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O.C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C91H62N2O44 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1887.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60687-93-6 |

Source

|

| Record name | C.I. Natural Red 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)

![N-[3-(Trimethoxysilyl)propyl]prop-2-enamide](/img/structure/B3029200.png)

![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)